molecular formula C17H16ClN3O3S B2830165 N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260921-16-1

N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2830165
CAS RN: 1260921-16-1
M. Wt: 377.84
InChI Key: AAGZMOCTHLDDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3S and its molecular weight is 377.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Antimicrobial and Antitumor Activities : Studies have reported on the antimicrobial and antitumor activities of these compounds. For instance, new pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antibacterial and antifungal activities (Aisha Hossan et al., 2012). Similarly, pyrazolo[3,4-d]pyrimidine derivatives have exhibited mild to moderate antitumor activities against human breast adenocarcinoma cell lines (A. El-Morsy et al., 2017).

Chemical Properties and Applications

Dielectric Studies : Investigations into the dielectric properties of hydrogen-bonded complexes of related compounds, such as acetamide with substituted phenols, have been conducted. These studies reveal the impact of proton acceptor abilities and the polarity of complexes on their potential applications in materials science (M. Malathi et al., 2004).

Spectroscopic Characterization and Quantum Mechanical Studies : Detailed vibrational spectroscopic and quantum mechanical studies have been performed on similar active molecules to obtain vibrational signatures and analyze their electronic properties. Such research aids in understanding the stereo-electronic interactions that contribute to the stability and bioactivity of these compounds (S. J. Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-2-8-20-16(23)15-13(7-9-25-15)21(17(20)24)10-14(22)19-12-6-4-3-5-11(12)18/h3-7,9H,2,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGZMOCTHLDDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

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